2,5-Difluoro-4-methylphenol
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Overview
Description
2,5-Difluoro-4-methylphenol is an organic compound with the molecular formula C7H6F2O. It is a derivative of phenol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions, and a methyl group is attached at the 4 position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Phenols are known to interact with a variety of biological targets. For example, they can interact with proteins, enzymes, and cell membranes, altering their structure and function .
Mode of Action
The mode of action of phenols is often related to their ability to donate a hydrogen atom from the hydroxyl group, acting as an antioxidant. They can also form hydrogen bonds with biological targets, altering their structure and function .
Biochemical Pathways
Phenols can affect various biochemical pathways. For instance, they can inhibit the action of certain enzymes, disrupt cell membrane integrity, and neutralize free radicals, thereby protecting cells from oxidative damage .
Pharmacokinetics
The pharmacokinetics of phenols can vary greatly depending on their specific structure. Factors such as solubility, stability, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The effects of phenols at the molecular and cellular level can include altered enzyme activity, disrupted cell membrane function, and reduced oxidative stress .
Action Environment
The action of phenols can be influenced by various environmental factors. For example, the presence of other compounds can affect their solubility and stability, and hence their bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Difluoro-4-methylphenol can be synthesized through several methods. One common approach involves the selective fluorination of 4-methylphenol (p-cresol). The process typically uses a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve the desired substitution at the 2 and 5 positions.
Another method involves the Suzuki–Miyaura coupling reaction, where a difluoroboronic acid derivative is coupled with a halogenated phenol precursor in the presence of a palladium catalyst. This method allows for precise control over the substitution pattern and is widely used in organic synthesis .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized phenols.
Scientific Research Applications
2,5-Difluoro-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-6-methylphenol
- 2,6-Difluoro-4-methylphenol
- 2,5-Difluoro-3-methylphenol
Uniqueness
2,5-Difluoro-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the 2 and 5 positions enhances its stability and reactivity compared to other methylphenol derivatives. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .
Properties
IUPAC Name |
2,5-difluoro-4-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVDBTRPTZXCDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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